molecular formula C17H15ClN2O3S B2669428 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-07-9

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2669428
CAS No.: 898411-07-9
M. Wt: 362.83
InChI Key: KGBRDIWKJGFNJX-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a heterocyclic compound featuring a fused pyrroloquinolinone core substituted with a 4-chlorobenzenesulfonamide group. The pyrrolo[3,2,1-ij]quinolinone scaffold is notable for its bicyclic structure, combining a pyrrole and quinoline moiety, which is often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . The sulfonamide group at position 8 enhances solubility and may contribute to binding affinity in biological targets .

Properties

IUPAC Name

4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBRDIWKJGFNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324185
Record name 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898411-07-9
Record name 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves several steps:

  • Formation of the pyrroloquinoline core: : This is typically achieved through a series of cyclization reactions, starting from readily available precursors such as aniline derivatives.

  • Introduction of the sulfonamide group: : This step involves the reaction of the pyrroloquinoline intermediate with sulfonyl chloride under basic conditions.

  • Chlorination: : The final step includes the chlorination of the benzenesulfonamide ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the synthetic routes mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalyst concentrations would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various types of chemical reactions:

  • Oxidation: : The oxidation of this compound can lead to the formation of sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reductive reactions can be carried out to obtain amine derivatives, employing reagents such as lithium aluminium hydride.

  • Substitution: : Halogen substitution can introduce different functional groups into the compound, utilizing reagents like sodium azide or various nucleophiles.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the reaction conditions.

Scientific Research Applications

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several research applications:

  • Chemistry: : As a building block for more complex molecules and for studying reaction mechanisms.

  • Biology: : Potential use in studying enzyme inhibition due to the presence of the sulfonamide group, which is known for its activity in enzyme inhibition.

  • Medicine: : Exploring its potential as a drug candidate due to its complex structure and the known pharmacological activities of sulfonamide compounds.

  • Industry: : Applications in material sciences, especially in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the activity of certain enzymes by mimicking the substrate, thus blocking the enzyme's active site. The molecular targets could include various enzymes and receptors, particularly those involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structural analogs reveals key differences in substituents and core modifications (Table 1):

Compound Name Core Structure Substituents Key Features
Target Compound 2-Oxo-pyrrolo[3,2,1-ij]quinolinone 4-Chlorobenzenesulfonamide at C8 Enhanced solubility via sulfonamide; potential CYP enzyme inhibition
4-Chloro-N-(quinolin-8-yl)benzenesulfonamide Quinoline 4-Chlorobenzenesulfonamide at C8 Simpler core lacking pyrrolo ring; reduced conformational rigidity
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide 4-Oxo-pyrrolo[3,2,1-ij]quinolinone Propionamide at C8 Smaller acyl group; lower steric hindrance but weaker binding affinity
8-(4-Methoxybenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one 4-Oxo-pyrrolo[3,2,1-ij]quinolinone 4-Methoxybenzoyl at C8 Electron-donating methoxy group; altered pharmacokinetics
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene 4-Chlorobenzenesulfonamide Scheduled analgesic; sulfonamide linked to piperidine scaffold

Table 1 : Structural comparison of the target compound with analogs.

Key Differences :

  • The pyrroloquinolinone core requires multi-step synthesis compared to simpler quinolines .
  • Sulfonamide introduction demands rigorous purification (e.g., column chromatography) compared to acylated analogs .
Physicochemical Properties
  • Solubility: The sulfonamide group improves aqueous solubility over non-polar acylated analogs .

Biological Activity

The compound 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.82 g/mol
IUPAC NameThis compound
SMILESClc1ccc(cc1)S(=O)(=O)N(c2c[nH]c3c2c(c(c(n3)C(=O)C)C)C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. The unique structural features of this compound may allow it to modulate various signaling pathways and exhibit anti-inflammatory or antimicrobial properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating the antibacterial efficacy of various sulfonamides showed that compounds with similar structural motifs to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Properties

In addition to antimicrobial effects, sulfonamides have been investigated for their anti-inflammatory properties. A recent study highlighted that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response. For instance:

CompoundIC50 (µM)Target Enzyme
Compound A0.02COX-1
Compound B0.04COX-2

These findings suggest that this compound may similarly inhibit COX enzymes and thus reduce inflammation.

Study on Antimicrobial Efficacy

A case study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial properties. Among the tested compounds, one closely related to the target compound showed promising results against resistant strains of Staphylococcus aureus, with an MIC value of 0.5 µg/mL.

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of various sulfonamide analogs in a carrageenan-induced paw edema model in rats. The results indicated that compounds exhibiting structural similarity to this compound significantly reduced edema compared to control groups.

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